molecular formula C6H10ClN5O2 B2755186 Methyl 1-(carbamimidoylmethyl)-1h-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 2230798-53-3

Methyl 1-(carbamimidoylmethyl)-1h-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B2755186
CAS No.: 2230798-53-3
M. Wt: 219.63
InChI Key: AYZGJLJKQGZKOY-UHFFFAOYSA-N
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Description

Methyl 1-(carbamimidoylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a triazole-based compound featuring a carbamimidoylmethyl (guanidinylmethyl) substituent at the 1-position of the triazole ring and a methyl ester group at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. This compound is structurally related to other triazole derivatives, which are often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for constructing 1,4-disubstituted triazoles .

Properties

IUPAC Name

methyl 1-(2-amino-2-iminoethyl)triazole-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O2.ClH/c1-13-6(12)4-2-11(10-9-4)3-5(7)8;/h2H,3H2,1H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZGJLJKQGZKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(carbamimidoylmethyl)-1h-1,2,3-triazole-4-carboxylate hydrochloride typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.

    Starting Materials: The synthesis begins with the preparation of azides and alkynes. For instance, an azide derivative can be prepared from an appropriate amine through diazotization followed by azidation.

    Cycloaddition Reaction: The azide and alkyne are then subjected to cycloaddition in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or water.

    Post-Reaction Modifications: The resulting triazole compound can be further modified by introducing the carbamimidoylmethyl and methyl ester groups through standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the cycloaddition reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(carbamimidoylmethyl)-1h-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

  • Mechanism of Action : Compounds containing the triazole moiety have been shown to exhibit significant antimicrobial properties. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis, which is critical for fungal cell membrane integrity .
  • Case Study : A study demonstrated that derivatives of triazole compounds exhibited potent antibacterial activity against various strains of bacteria, including resistant strains. The synthesized compounds were tested in vitro against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .

Anticancer Properties

  • Cell Cycle Arrest : Methyl 1-(carbamimidoylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been evaluated for its potential as an anticancer agent. In vitro studies indicated that it could induce G2/M phase cell cycle arrest in breast cancer cell lines, leading to apoptosis .
  • Case Study : Research involving hybrids of triazole compounds revealed significant antiproliferative effects on MCF-7 breast cancer cells with IC50 values indicating high potency. The compounds were shown to inhibit tubulin polymerization and induce multinucleation, a hallmark of mitotic catastrophe .

Agrochemical Potential

Triazole derivatives are also being explored for their use as agrochemicals due to their ability to inhibit fungal pathogens in crops. The structural characteristics of this compound make it a candidate for development as a fungicide.

Case Study :

A series of triazole compounds were synthesized and tested for their efficacy against plant pathogens. Results indicated that certain derivatives provided effective control over fungal diseases in crops, suggesting potential for field application .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods including:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient formation of triazole rings under mild conditions .

Characterization Techniques

Characterization of synthesized compounds typically involves:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
  • Mass Spectrometry (MS) : Employed to determine the molecular weight and identify the compound.
  • X-ray Crystallography : Provides detailed information about the crystal structure and molecular conformation .

Mechanism of Action

The mechanism of action of Methyl 1-(carbamimidoylmethyl)-1h-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids, proteins, and other biomolecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 1-(carbamimidoylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride and analogous compounds:

Compound Name Substituent at 1-Position Substituent at 4-Position Molecular Weight CAS Number Key Properties/Applications
This compound Carbamimidoylmethyl (guanidinyl) Methyl ester Not provided Not available in evidence High polarity due to guanidine group; potential protease inhibitor or ligand
Rufinamide (1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 2-Fluorobenzyl Carboxamide 238.21 g/mol 106308-41-2 Anticonvulsant drug; hydrophobic fluorobenzyl enhances blood-brain barrier penetration
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (Related Compound B) 2,6-Difluorobenzyl Methyl ester 269.22 g/mol 217448-86-7 Intermediate in drug synthesis; fluorinated aryl improves metabolic stability
Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride 2-Aminoethyl Methyl ester 220.67 g/mol 1613134-39-6 Amino group enables conjugation; used in peptide mimetics or metal coordination
Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride Piperidin-4-yl Methyl ester 246.69 g/mol 1461715-06-9 Basic piperidine moiety aids solubility and CNS-targeting applications

Structural and Functional Analysis

  • Substituent Effects: The carbamimidoylmethyl group in the target compound introduces a highly basic guanidine moiety (pKa ~12–13), which can participate in strong hydrogen bonding and electrostatic interactions. This contrasts with the fluorobenzyl groups in Rufinamide and Related Compound B, which impart hydrophobicity and electron-withdrawing effects, influencing pharmacokinetics (e.g., blood-brain barrier penetration) .
  • Synthetic Routes :
    All compounds listed are likely synthesized via CuAAC, as described in . For the target compound, the precursor azide would contain the carbamimidoylmethyl group, while the alkyne would carry the methyl ester. The reaction’s regioselectivity ensures consistent 1,4-substitution.

  • Physicochemical Properties :

    • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs. The guanidine group further enhances hydrophilicity relative to fluorobenzyl or piperidinyl substituents.
    • Stability : Guanidine derivatives are prone to hydrolysis under acidic conditions, whereas fluorinated aryl groups (e.g., in Related Compound B) confer resistance to oxidative metabolism .

Crystallographic and Conformational Insights

Crystallographic data for triazole derivatives are often refined using programs like SHELXL and visualized via WinGX . For example:

  • Rufinamide’s crystal structure (determined via SHELX) reveals planar triazole rings with dihedral angles influenced by the fluorobenzyl group .

Research and Application Context

  • The target compound’s guanidine group could make it a candidate for targeting trypsin-like proteases or nucleic acids. The 2-aminoethyl analog is marketed as a peptide synthesis intermediate, suggesting similar utility for the target compound in bioconjugation.
  • Limitations and Challenges: The high basicity of the guanidine group may limit oral bioavailability due to poor intestinal absorption.

Biological Activity

Methyl 1-(carbamimidoylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Molecular Formula : C₅H₈N₄O₂·HCl
  • Molecular Weight : 176.60 g/mol
  • CAS Number : 16681-71-3

Research indicates that triazole derivatives exhibit significant anticancer properties through various mechanisms:

  • Induction of Apoptosis : Triazole compounds have been shown to induce apoptosis in cancer cells. For instance, studies demonstrate that certain triazole hybrids can significantly increase reactive oxygen species (ROS) levels in cancer cell lines, leading to mitochondrial dysfunction and subsequent apoptosis .
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G0/G1 phase. This was observed in studies with HT-29 colon cancer cells, where specific triazole compounds inhibited cell migration and proliferation .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects of various triazole derivatives on different cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
Compound 1HCT1160.43
Compound 2MDA-MB-2310.10–0.23
Compound 3HT-291.5
Compound 4HepG-212.22

These findings highlight the potential of this compound as a lead compound in anticancer drug development.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The mechanism typically involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This leads to increased membrane permeability and ultimately cell death.

Case Studies

In a comparative study of various triazole derivatives against fungal strains such as Candida albicans and Aspergillus niger, methyl-substituted triazoles showed promising antifungal activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazoles have been studied for their potential in treating other conditions:

  • Antidiabetic Effects : Some derivatives have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
  • Anti-inflammatory Properties : Triazoles have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing Methyl 1-(carbamimidoylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for synthesizing triazole derivatives. For this compound, the alkyne (e.g., propargyl carbamimidamide) and azide (e.g., methyl azidoacetate) can undergo cycloaddition under mild conditions (room temperature, aqueous/organic solvent mixtures). Catalytic systems like CuSO₄·5H₂O with sodium ascorbate improve regioselectivity and yield (>85%). Post-synthesis, hydrochloride salt formation enhances stability and solubility. Reaction optimization should focus on stoichiometry, catalyst loading, and purification via recrystallization or column chromatography .

Q. How can the structural and electronic properties of this compound be characterized to confirm regiochemistry and purity?

  • Methodological Answer : X-ray crystallography (using SHELXL for refinement) is critical for unambiguous structural confirmation, especially to distinguish between 1,4- and 1,5-triazole regioisomers . Complementary techniques include:

  • NMR : 1H^1H, 13C^{13}C, and 2D experiments (e.g., HSQC, HMBC) to verify substituent positions.
  • FT-IR : Confirm the presence of carbamimidoyl (N-H stretch ~3300 cm1^{-1}) and ester carbonyl (~1720 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

Q. What are the key reactive sites in this compound for further functionalization in medicinal chemistry applications?

  • Methodological Answer : The triazole ring’s N-atoms and the carbamimidoyl group are nucleophilic sites for alkylation or acylation. The ester group at position 4 can be hydrolyzed to a carboxylic acid for conjugation with amines or alcohols. The hydrochloride salt’s counterion may influence solubility, requiring careful pH adjustment during derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. crystallographic bond lengths) may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Use variable-temperature NMR to probe conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic environments and predict spectroscopic properties for comparison with experimental data .

Q. What strategies are effective for improving the solubility and bioavailability of this compound without compromising its biological activity?

  • Methodological Answer :

  • Salt Screening : Test alternative counterions (e.g., mesylate, tosylate) while monitoring stability via accelerated degradation studies (40°C/75% RH).
  • Prodrug Design : Convert the ester to a more hydrolytically stable group (e.g., amide) or PEGylate the carbamimidoyl moiety.
  • Co-crystallization : Use co-formers like cyclodextrins to enhance aqueous solubility while retaining crystallinity for structural studies .

Q. How can researchers identify the biological targets of this compound, given its structural similarity to known enzyme inhibitors?

  • Methodological Answer :

  • Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina to predict binding affinities for targets such as fungal lanosterol 14α-demethylase (CYP51) or bacterial dihydrofolate reductase (DHFR).
  • Bioactivity Profiling : Conduct enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) and validate with isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. What computational approaches are best suited for modeling the compound’s reactivity in aqueous vs. nonpolar environments?

  • Methodological Answer :

  • Solvent Modeling : Use implicit solvent models (e.g., PCM, SMD) in DFT to simulate solvation effects on reaction pathways (e.g., ester hydrolysis).
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein active sites using CHARMM or AMBER force fields to predict membrane permeability or target engagement .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for long-term storage?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) conditions at 40–60°C. Monitor degradation products via HPLC-MS and identify pathways (e.g., ester hydrolysis, triazole ring oxidation).
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at standard storage conditions (25°C). Stabilizers like antioxidants (e.g., BHT) or desiccants can mitigate degradation .

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